Inhibiteur II de MMP-2/MMP-9

Vue d'ensemble

Description

MMP-2/MMP-9 inhibitor II is a dual inhibitor of matrix metalloproteinase-2 (MMP-2) and MMP-9 (IC50s = 17 and 30 nM, respectively). In mice, it suppresses lung colonization of Lewis lung carcinoma cells and inhibits tumor-induced angiogenesis, tumor growth, and liver metastasis.

Applications De Recherche Scientifique

Recherche sur le cancer

Les inhibiteurs de MMP-2/MMP-9 ont été utilisés dans la recherche sur le cancer, en particulier dans l'étude des métastases . Par exemple, la MMP-9 est impliquée dans la dégradation des protéines de la matrice extracellulaire (ECM), qui décompose la barrière physique formée par l'ECM, favorisant la métastase du cancer .

Traitement du fibrosarcome

Dans le domaine de l'oncologie, les inhibiteurs de MMP-2/MMP-9 ont montré un potentiel en tant que stratégie thérapeutique dans le traitement du fibrosarcome . Ces inhibiteurs ont montré le potentiel de réduire la progression tumorale, l'invasion et les métastases dans le fibrosarcome .

Activation des lymphocytes T

Les inhibiteurs de MMP-2/MMP-9 ont été utilisés pour examiner le rôle de ces enzymes dans les réponses des lymphocytes T spécifiques à l'antigène . Des études récentes ont révélé que la MMP-2 et/ou la MMP-9 sont nécessaires pour une réponse immunitaire efficace médiée par les lymphocytes T à la stimulation antigénique .

Inhibition du carcinome pulmonaire

L'inhibiteur II de MMP-2/MMP-9 a été rapporté pour inhiber la colonisation pulmonaire induite par le carcinome pulmonaire de Lewis chez un modèle murin . Cela suggère son application potentielle dans le traitement du carcinome pulmonaire .

Activation du facteur inductible par l'hypoxie (HIF)

L'this compound a également été montré pour induire et activer puissamment et rapidement le HIF . Le HIF est un facteur de transcription qui répond aux changements de l'oxygène disponible dans l'environnement cellulaire, en particulier aux diminutions de l'oxygène, ou à l'hypoxie .

Dégradation de la matrice extracellulaire

La MMP-2 et la MMP-9 jouent un rôle essentiel dans la dégradation de la matrice extracellulaire, facilitant l'invasion et les métastases tumorales . L'inhibition de ces enzymes est apparue comme une stratégie thérapeutique prometteuse .

Mécanisme D'action

Target of Action

The primary targets of the MMP-2/MMP-9 Inhibitor II are the matrix metalloproteinases MMP-2 and MMP-9 . These enzymes belong to a family of zinc-dependent proteolytic metalloenzymes . They play a pivotal role in the degradation of the extracellular matrix (ECM), facilitating tumor invasion and metastasis .

Mode of Action

The MMP-2/MMP-9 Inhibitor II is a cell-permeable, selective, and reversible inhibitor . It binds specifically to the non-catalytic site of MMP-9 at the PEX domain . This binding disrupts MMP-9 homodimerization and its cross-talk with CD44 and the EGFR-MAPK signaling pathway . The inhibitor also behaves similarly to TIMP-1 and TIMP-2 in the slow-binding component of inhibition .

Biochemical Pathways

The inhibition of MMP-2 and MMP-9 disrupts critical pathways involved in tumor growth and cell invasion . The compound prevents association of proMMP-9 with the α4β1 integrin and CD44, resulting in the dissociation of epidermal growth factor receptor (EGFR) from the β1 integrin subunit and CD44 .

Pharmacokinetics

It’s known that the compound is cell-permeable , which suggests it can cross cell membranes and reach its target sites

Result of Action

The inhibition of MMP-2 and MMP-9 by the inhibitor has shown potential to reduce tumor progression, invasion, and metastasis . It has been reported to inhibit Lewis lung carcinoma-induced lung colonization in a murine model . Also, it has been shown to potently induce and rapidly activate HIF .

Action Environment

The efficacy and stability of the MMP-2/MMP-9 Inhibitor II can be influenced by various environmental factors. For instance, the interaction of myeloma cells with extracellular matrix proteins, BMSC, osteoblasts, and osteoclasts plays an important role in the pathogenesis of osteolytic lesions . .

Safety and Hazards

Orientations Futures

The design and synthesis of MMP-9 inhibitors is a potentially attractive research area . To illuminate the essential structural characteristics necessary for the future design of novel MMP-9 inhibitors, several recently discovered MMP-9 inhibitors exhibiting notable selectivity and potency are being highlighted .

Analyse Biochimique

Biochemical Properties

Mmp-2/mmp-9 inhibitor II is primarily used to control the biological activity of matrix metalloproteinases 2 and 9. It interacts with these enzymes by binding to their active sites, thereby inhibiting their proteolytic activity. This inhibition is crucial in preventing the degradation of the extracellular matrix, which can lead to various pathological conditions. The compound has been shown to have an IC50 value of 17 nM for matrix metalloproteinase 2 and 30 nM for matrix metalloproteinase 9 .

Cellular Effects

Mmp-2/mmp-9 inhibitor II has significant effects on various cell types and cellular processes. By inhibiting matrix metalloproteinases 2 and 9, it prevents the breakdown of the extracellular matrix, which is essential for cell migration and invasion. This inhibition can lead to reduced cancer cell metastasis and invasion. Additionally, Mmp-2/mmp-9 inhibitor II has been shown to influence cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of matrix metalloproteinases .

Molecular Mechanism

The molecular mechanism of Mmp-2/mmp-9 inhibitor II involves its binding to the active sites of matrix metalloproteinases 2 and 9. This binding prevents the enzymes from interacting with their substrates, thereby inhibiting their proteolytic activity. The compound also induces and rapidly activates hypoxia-inducible factor, which plays a role in cellular responses to low oxygen levels. This dual mechanism of action makes Mmp-2/mmp-9 inhibitor II a potent inhibitor of matrix metalloproteinases .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mmp-2/mmp-9 inhibitor II have been observed to change over time. The compound is stable under standard storage conditions and has been shown to maintain its inhibitory activity over extended periods. Its long-term effects on cellular function can vary depending on the experimental conditions. In vitro and in vivo studies have demonstrated that prolonged exposure to Mmp-2/mmp-9 inhibitor II can lead to sustained inhibition of matrix metalloproteinases and reduced extracellular matrix degradation .

Dosage Effects in Animal Models

The effects of Mmp-2/mmp-9 inhibitor II vary with different dosages in animal models. At low doses, the compound effectively inhibits matrix metalloproteinases 2 and 9 without causing significant toxicity. At higher doses, Mmp-2/mmp-9 inhibitor II can lead to adverse effects, including toxicity and off-target interactions. Threshold effects have been observed, where the compound’s efficacy plateaus at higher concentrations, indicating that optimal dosing is crucial for achieving the desired therapeutic effects .

Metabolic Pathways

Mmp-2/mmp-9 inhibitor II is involved in various metabolic pathways, primarily through its interaction with matrix metalloproteinases 2 and 9. The compound inhibits the proteolytic activity of these enzymes, thereby preventing the degradation of the extracellular matrix. This inhibition can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. Additionally, Mmp-2/mmp-9 inhibitor II has been shown to interact with other enzymes and cofactors involved in extracellular matrix remodeling .

Transport and Distribution

Within cells and tissues, Mmp-2/mmp-9 inhibitor II is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization within cells. Once inside the cells, Mmp-2/mmp-9 inhibitor II can accumulate in specific compartments, where it exerts its inhibitory effects on matrix metalloproteinases 2 and 9. This distribution is crucial for the compound’s efficacy in preventing extracellular matrix degradation .

Subcellular Localization

Mmp-2/mmp-9 inhibitor II is localized in specific subcellular compartments, where it interacts with matrix metalloproteinases 2 and 9. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects. Post-translational modifications and targeting signals can direct Mmp-2/mmp-9 inhibitor II to specific organelles, ensuring its effective inhibition of matrix metalloproteinases .

Propriétés

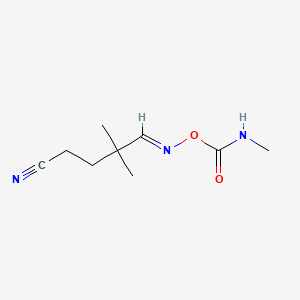

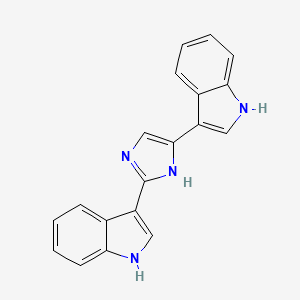

IUPAC Name |

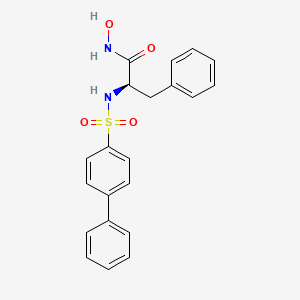

(2R)-N-hydroxy-3-phenyl-2-[(4-phenylphenyl)sulfonylamino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4S/c24-21(22-25)20(15-16-7-3-1-4-8-16)23-28(26,27)19-13-11-18(12-14-19)17-9-5-2-6-10-17/h1-14,20,23,25H,15H2,(H,22,24)/t20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPCAIRKRFXQRRM-HXUWFJFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)NO)NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-[(1,3-dimethyl-2,6-dioxo-4-pyrimidinyl)methylamino]-3-oxopropyl]-3-methoxybenzamide](/img/structure/B1241772.png)

![(8R,9S,13S,14R)-3-hydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B1241773.png)

![1-[(4-Chlorophenyl)methyl]-4-(4-phenyl-1-piperazinyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B1241779.png)

![7-(5-Deoxy-Beta-D-Ribofuranosyl)-5-Iodo-7h-Pyrrolo[2,3-D]pyrimidin-4-Amine](/img/structure/B1241791.png)

![(+)-(R)-4-[3,4-dioxo-2-(1,2,2-trimethyl-propylamino)-cyclobut-1-enylamino]-3-ethylbenzonitrile](/img/structure/B1241797.png)

![(2R,3S,4As,7R,8R,8aS)-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-6',7'-dicarbaldehyde](/img/structure/B1241798.png)